2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid
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Overview
Description
2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a fluorophenyl group, a diazaspiro nonene ring, and an acetic acid moiety. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the fluorophenyl group and the acetic acid moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be integral to the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the diazaspiro nonene ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(3-(4-Chlorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid: Similar structure but with a chlorine atom instead of fluorine.
2-(3-(4-Methylphenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
CAS No. |
1708080-16-3 |
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Molecular Formula |
C15H15FN2O3 |
Molecular Weight |
290.29 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetic acid |
InChI |
InChI=1S/C15H15FN2O3/c16-11-5-3-10(4-6-11)13-14(21)18(9-12(19)20)15(17-13)7-1-2-8-15/h3-6H,1-2,7-9H2,(H,19,20) |
InChI Key |
NHOPUVPKYDMGHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)N=C(C(=O)N2CC(=O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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